Rubianthraquinone
Overview
Description
Rubianthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rubia yunnanensis. It is characterized by its anthracene-9,10-dione core, substituted by hydroxy groups at positions 3 and 6, a methoxy group at position 1, and a methyl group at position 2
Mechanism of Action
Target of Action
Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which this compound belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.
Mode of Action
Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .
Biochemical Pathways
Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.
Pharmacokinetics
Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that this compound may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like this compound interacts with its targets and exerts its effects.
Biochemical Analysis
Biochemical Properties
Rubianthraquinone, as an anthraquinone, is known to interact with various enzymes, proteins, and other biomolecules. Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups
Cellular Effects
It has been found that anthraquinone constituents, including this compound, have inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . They also show inhibitory effects on the release of β-hexosaminidase in RBL-2H3 cells .
Molecular Mechanism
Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Anthraquinones are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat
Preparation Methods
Rubianthraquinone can be extracted from the roots of Rubia yunnanensis using a series of chromatographic techniques. The extraction process typically involves partitioning the aqueous acetone extract into ethyl acetate and water fractions, followed by normal-phase and reverse-phase silica gel column chromatography and repeated high-performance liquid chromatography .
Chemical Reactions Analysis
Rubianthraquinone undergoes several types of chemical reactions, including:
Oxidation: The presence of hydroxy groups allows for oxidation reactions, which can lead to the formation of quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxyanthraquinone derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.
Biology: It exhibits significant antimicrobial, antioxidant, and anti-inflammatory activities.
Industry: It is used in the development of natural dyes and pigments.
Comparison with Similar Compounds
Rubianthraquinone is unique among anthraquinone derivatives due to its specific substitution pattern. Similar compounds include:
Emodin: Another hydroxyanthraquinone with similar biological activities but different substitution patterns.
Aloe-emodin: Known for its laxative properties and anticancer potential.
Properties
IUPAC Name |
3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWSVGPMGRFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do we have any information about the chemical structure of Rubianthraquinone?
A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.
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